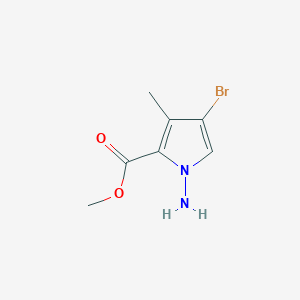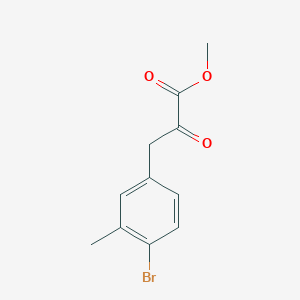
3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a ketone group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of fluorinated phenylboronic acid as a starting material, which undergoes a series of reactions including oxidation and substitution to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and catalytic processes can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(2-Fluoro-3-oxophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Fluoro-3-hydroxyphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological processes. The hydroxyl and ketone groups contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 2-Fluoro-3-hydroxybenzoic acid
- 3-Fluorobenzoic acid
- 2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylpropanoic acid
Comparison: 3-(2-Fluoro-3-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a fluorine atom and a ketone group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7FO4 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
3-(2-fluoro-3-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7FO4/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
InChI Key |
YDZSMGXVYUSQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)F)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-[2-(trifluoromethoxy)phenyl]ethanone Hydrochloride](/img/structure/B13678855.png)

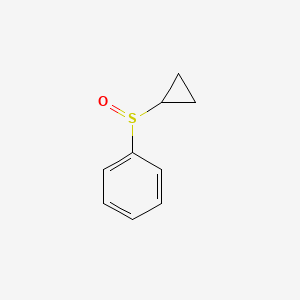

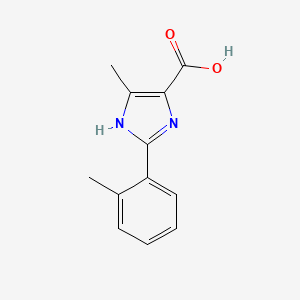
![2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678911.png)
![(S)-1-[4-(Benzyloxy)phenyl]-1,3-propanediol](/img/structure/B13678918.png)
![8-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13678920.png)
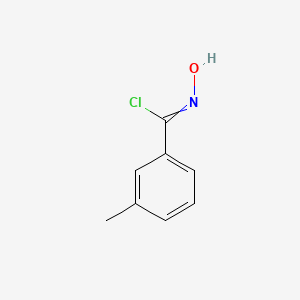
![4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride](/img/structure/B13678924.png)

![3,4-Dichloro-5-[4-(methylthio)phenyl]furan-2(5H)-one](/img/structure/B13678938.png)
